![molecular formula C17H16N2O3 B187149 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole CAS No. 33723-33-0](/img/structure/B187149.png)
3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole
Overview
Description
The compound “3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole” is a complex organic molecule that contains an indole ring, a methoxyphenyl group, and a nitroethyl group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Methoxyphenyl refers to a phenyl ring with a methoxy (-OCH3) substituent. The nitroethyl group (-CH2-CH2-NO2) contains a nitro functional group (-NO2), which is a strong electron-withdrawing group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the methoxyphenyl group, and the nitroethyl group . The electron-donating methoxy group and the electron-withdrawing nitro group could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is a strong electron-withdrawing group and could make the molecule susceptible to nucleophilic attack . The methoxy group could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s polarity .Scientific Research Applications
Pharmaceutical Research: Antiviral Agents
Indole derivatives, including “3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole”, have been studied for their potential as antiviral agents. The indole nucleus is a common structure found in many synthetic drug molecules due to its ability to bind with high affinity to multiple receptors, which is beneficial in developing new therapeutic agents . Specifically, indole derivatives have shown inhibitory activity against influenza A and other viruses, indicating their potential use in antiviral pharmaceuticals .
Cancer Therapy: Cytotoxic Agents
The structural complexity of indole derivatives allows for the exploration of their cytotoxic properties against cancer cells. The stereochemistry of these compounds, such as “3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole”, is related to their ability to affect cell viability, which is crucial in the design of cancer therapeutics .
Agricultural Chemistry: Plant Growth Regulators
Indole-3-acetic acid, a derivative produced by the degradation of tryptophan in plants, is an example of how indole compounds can function as plant hormones. By extension, “3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole” could be modified to develop new plant growth regulators that influence various physiological processes in crops .
Cosmetic Industry: UV Filters
The indole structure is known for its ability to absorb ultraviolet light, which is why derivatives like “3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole” could be developed into effective UV filters for sunscreen products. This application takes advantage of the compound’s photostability and broad-spectrum UV absorption capabilities .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The compound’s molecular weight is 29633 , which is within the optimal range for drug-like molecules, suggesting that it may have favorable pharmacokinetic properties.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have various effects at the molecular and cellular level.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-13-8-6-12(7-9-13)16(11-19(20)21)15-10-18-17-5-3-2-4-14(15)17/h2-10,16,18H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZOHFWHBDXMRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386303 | |
Record name | 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole | |
CAS RN |
33723-33-0 | |
Record name | 3-[1-(4-Methoxyphenyl)-2-nitroethyl]-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33723-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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